molecular formula C21H19ClN4O2S B2853308 8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374612-79-0

8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2853308
CAS No.: 374612-79-0
M. Wt: 426.92
InChI Key: LARARUUQSJBBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is an organic compound featuring a unique structure, a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions

Industrial Production Methods: : Industrial-scale production requires optimization of reaction conditions to achieve high yields and purity. This typically involves controlling temperature, solvent choice, and the use of specific catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the purine ring or side chains, depending on the reagents used.

  • Substitution: : Nucleophilic substitutions, especially on the chlorophenyl group, can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) might be used.

  • Reduction: : Typical reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : For substitution reactions, reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are common.

Major Products: : The major products depend on the specific reactions undertaken, such as sulfoxides or sulfones from oxidation, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, especially those with potential biological activities.

  • Biology: : Studied for its potential inhibitory effects on enzymes, given the purine core which is a key structural motif in many biologically active molecules.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in designing drugs targeting specific enzymes or receptors.

  • Industry: : Employed in the synthesis of materials requiring specific structural properties afforded by the purine scaffold.

Mechanism of Action

The specific mechanism of action would depend on the particular application or target Generally, purine derivatives interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways

Comparison with Similar Compounds

Similar Compounds

  • 8-(methylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • 8-(benzylsulfanyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness: : The presence of the benzylsulfanyl group and the specific positioning of the chlorophenylmethyl group in our compound imparts unique reactivity and binding properties, which can be advantageous in selective biological interactions and synthetic applications.

Hopefully, this breakdown gives you a thorough understanding of 8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its multifaceted significance.

Properties

IUPAC Name

8-benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-15-10-6-7-11-16(15)22)20(23-18)29-13-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHZWODPDXIOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN4O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.